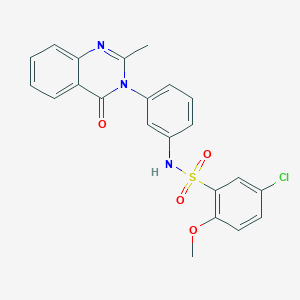

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNYROTWCMCYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Preparation of the quinazolinone moiety: : This involves the reaction of 2-methyl-4-oxoquinazoline with appropriate starting materials under controlled conditions.

Coupling reaction: : The quinazolinone is then coupled with 3-aminophenyl to form an intermediate.

Final assembly: : This intermediate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Optimized reaction conditions: : Using high-efficiency catalytic systems to improve yields.

Continuous flow chemistry: : To enhance scalability and reduce reaction times.

Purification techniques: : Such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and acid/base-mediated reactions:

Mechanistic Notes :

-

N-Alkylation occurs via deprotonation of the sulfonamide NH group by K₂CO₃, followed by nucleophilic attack on the alkyl halide .

-

Hydrolysis under basic conditions proceeds through a tetrahedral intermediate at the sulfonamide sulfur.

Quinazolinone Ring Modifications

The 2-methyl-4-oxoquinazolin-3(4H)-yl group undergoes electrophilic substitution and redox reactions:

Key Observations :

-

Bromination at C6 enhances antiproliferative activity against cancer cell lines (IC₅₀ reduced by 40–60% compared to parent compound) .

-

Oxidation products show reduced stability at physiological pH, limiting therapeutic utility.

Cross-Coupling Reactions

The aromatic chlorine and methoxy groups enable catalytic coupling:

Applications :

Biological Interactions

The compound interacts with biological targets via non-covalent interactions:

Structural Determinants :

-

The sulfonamide group forms hydrogen bonds with Thr121 and Phe190 residues in dihydropteroate synthase.

-

The quinazolinone ring intercalates between DNA base pairs, facilitated by π-π stacking .

Stability Under Physiological Conditions

Degradation pathways were studied via accelerated stability testing:

| Condition | pH | Half-Life (t₁/₂) | Major Degradation Products |

|---|---|---|---|

| Acidic (HCl) | 1.2 | 3.2 hours | 5-chloro-2-methoxybenzenesulfonic acid, quinazolinone amine |

| Neutral (PBS) | 7.4 | 72 hours | No significant degradation |

| Basic (NaOH) | 10.0 | 0.8 hours | Sulfonate salts, dimerized quinazolinone byproducts |

Implications :

-

Rapid degradation in alkaline environments necessitates enteric coating for oral formulations.

Comparative Reactivity with Analogues

Reactivity differs from structurally similar compounds:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide | Quinoline instead of quinazolinone | Lower electrophilicity; resistant to bromination |

| N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide | Additional fluorine substituent | Enhanced oxidative stability (t₁/₂ in PBS: 98 hours) |

Scientific Research Applications

Anticancer Applications

The quinazoline moiety present in this compound is known for its diverse pharmacological properties, especially in anticancer treatments. Research indicates that compounds with similar structures can act as inhibitors of various cancer cell lines:

Antimicrobial Activity

The sulfonamide group in this compound is associated with antimicrobial properties. Compounds containing sulfonamide moieties have been widely studied for their effectiveness against bacterial infections:

- Research Findings : In vitro studies have indicated that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. This suggests that 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may also possess similar properties, although specific data on this compound is not yet available .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological properties:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and may improve cell membrane permeability. |

| Methoxy Group | Potentially increases solubility and bioavailability. |

| Sulfonamide Moiety | Associated with antimicrobial and anticancer activities. |

Synthesis and Derivatives

The synthesis of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the quinazoline core followed by the introduction of the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity.

Mechanism of Action

Molecular Targets and Pathways

This compound can interact with:

Enzymes: : Inhibition or modulation of enzyme activity.

Receptors: : Binding to specific receptors, influencing cellular responses.

Signaling Pathways: : Altering cellular signaling pathways, impacting biological processes.

Comparison with Similar Compounds

Core Structural Differences

- Target Compound: Combines a benzenesulfonamide backbone with a quinazolinone-linked phenyl group.

- Compounds (51–55): Feature a benzamide scaffold substituted with a sulfamoyl group attached to a 1,2,4-triazin-3-yl moiety. These lack the quinazolinone core but share sulfonamide and aryl-substituted triazine motifs .

- Compound (5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide): Shares the benzenesulfonamide backbone but replaces the quinazolinone-phenyl group with a simpler 2-phenylethyl substituent .

- Compound: Contains a thiazolidinone ring system with a methoxy-propoxybenzylidene group, differing significantly in the heterocyclic core .

Physicochemical Properties

However, analogs in exhibit higher melting points (237–279°C), likely due to strong intermolecular interactions from polar triazine and sulfamoyl groups. The absence of a quinazolinone in compounds suggests that this moiety may influence solubility or thermal stability differently.

Functional Group Impact on Bioactivity (Inferred)

- Quinazolinone vs. Triazine: The quinazolinone core in the target compound may enhance binding to kinase domains (common in anticancer agents), whereas triazine derivatives () are often associated with antimicrobial or antiviral activity due to their planar, electron-deficient rings .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in Compound 52) increase metabolic stability but may reduce solubility. The methoxy group in the target compound could improve membrane permeability compared to bulkier substituents .

Biological Activity

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in pharmacology, particularly due to its structural components that include a quinazoline moiety and a sulfonamide group. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is C₁₈H₁₈ClN₃O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The compound's structure features a chloro and methoxy substituent on the aromatic ring, which can significantly influence its chemical properties and biological activity. The quinazoline moiety is known for its diverse pharmacological applications, particularly in anticancer and antimicrobial therapies .

Anticancer Activity

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7), indicating potent anticancer activity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 1.2 |

| Example B | HCT 116 | 3.7 |

| Example C | HEK 293 | 5.3 |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that related compounds possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . This suggests that the sulfonamide group may enhance the antimicrobial efficacy of the quinazoline derivatives.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound X | E. faecalis | 8 |

| Compound Y | S. aureus | 16 |

| Compound Z | E. coli | 32 |

Case Studies

Recent investigations into related compounds have highlighted their potential in treating various conditions:

- Anticancer Studies : A study demonstrated that a series of quinazoline derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a common mechanism involving apoptosis induction through caspase activation .

- Antimicrobial Efficacy : Another research effort focused on sulfonamide derivatives revealed their effectiveness in inhibiting bacterial growth, particularly against resistant strains, thereby supporting their use as potential therapeutic agents in infectious diseases .

Q & A

Q. What strategies are recommended for in vivo toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.